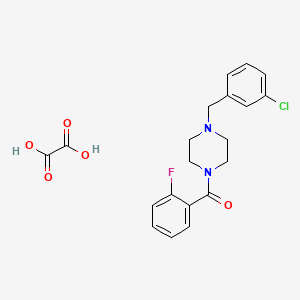

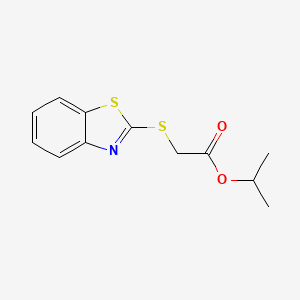

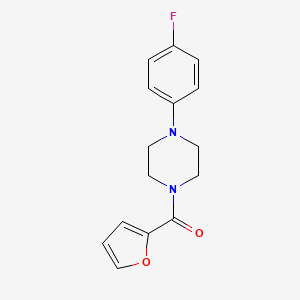

isopropyl (1,3-benzothiazol-2-ylthio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl (1,3-benzothiazol-2-ylthio)acetate and its derivatives are compounds of interest due to their diverse chemical and biological activities. The focus here is on their synthesis, molecular structure analysis, chemical reactions and properties, and both their physical and chemical properties analysis.

Synthesis Analysis

The synthesis of isopropyl (1,3-benzothiazol-2-ylthio)acetate derivatives involves various chemical pathways, including reactions with ethyl (dimethylsulfuranilidene) acetate, and dimethyl sulfonium phenacylide to give corresponding stable derivatives, showcasing the versatility in their synthetic approaches (Tsuge, Sakai, & Tashiro, 1973).

Molecular Structure Analysis

X-ray crystallography and other spectroscopic methods like FT-IR, NMR (1H, 13C), and UV–Vis spectroscopy are commonly used for the molecular structure analysis of these compounds. For instance, the structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, a related compound, has been elucidated using X-ray diffraction, revealing its molecular interactions and stability mechanisms (Choi, Seo, Son, & Lee, 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including the Knoevenagel condensation, to produce derivatives with specific E/Z configurations, indicating a high degree of chemical reactivity and versatility (Al-Omran, Mohareb, & El-Khair, 2011). Their reactivity is further illustrated by their ability to undergo reactions that result in the formation of benzoylcarbamoyl-sulfonium ylides, which can be pyrolyzed into oxazoles, showcasing their potential for synthesis of complex heterocyclic compounds (Tsuge, Sakai, & Tashiro, 1973).

Physical Properties Analysis

The physical properties such as melting points, boiling points, and solubility in various solvents are crucial for understanding the applications and handling of these compounds. While specific data on isopropyl (1,3-benzothiazol-2-ylthio)acetate is not provided in the research found, related compounds demonstrate diverse physical properties that are pivotal for their application in organic synthesis and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form derivatives, highlight the chemical versatility of these compounds. Their ability to undergo selective reactions, such as the synthesis of 2-indolizin-3-yl-1,3-benzothiazoles via reactions with pyridinium iodide and acetylenic esters, underscores their utility in creating structurally diverse and complex molecules (Yavari, Ghafouri, Naeimabadi, & Halvagar, 2017).

Scientific Research Applications

Chemoprotection and Mutagenicity Inhibition

Isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol-2-yl) carbamoyl]acetate (YH439), a compound related to the benzothiazole family, has been synthesized as a hepatoprotective drug. It demonstrated dose-dependent protection against the mutagenicity induced by benzo[a]pyrene, a known carcinogen, by inhibiting its covalent binding to DNA. This suggests a potential role of similar compounds in chemoprotection and cancer prevention (Surh et al., 1996).

Synthetic Applications

Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as valuable reagents for the sulfinyl-Knoevenagel reaction. This reaction produces 4-hydroxyalk-2-enoates, which are crucial structures in biologically active natural products and in the synthesis of chiral compounds. This demonstrates the significance of benzothiazole derivatives in facilitating complex synthetic processes (Du et al., 2012).

Electrochemical Sensing

A novel electrochemical sensor utilizing a benzothiazole derivative modified electrode exhibited potent electron mediating behavior and could differentiate between isoproterenol, acetaminophen, and tryptophan in a mixture. This highlights the role of benzothiazole derivatives in developing sensitive and selective sensors for pharmaceutical and biological samples (Karimi-Maleh et al., 2014).

Mechanism of Action

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name |

propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-8(2)15-11(14)7-16-12-13-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMLSZGTZCUCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CSC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976531 |

Source

|

| Record name | Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

CAS RN |

6103-82-8 |

Source

|

| Record name | Propan-2-yl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)